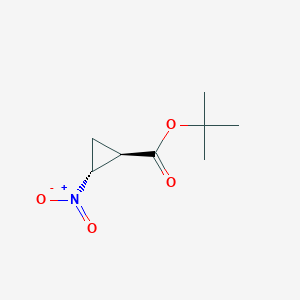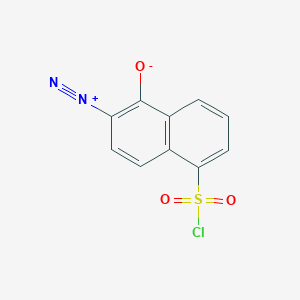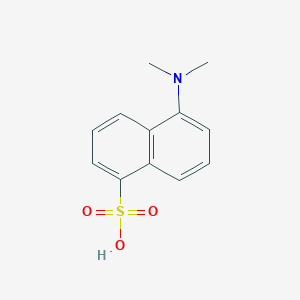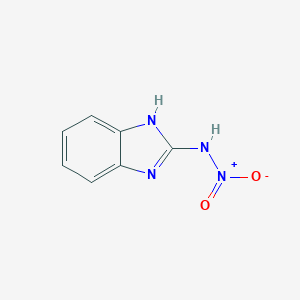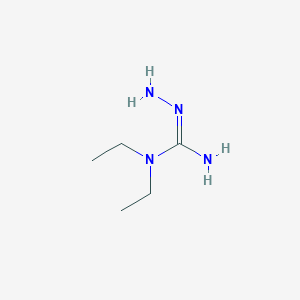
2-Amino-1,1-diethylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1,1-diethylguanidine, also known as ADEG, is a guanidine derivative that has been extensively studied for its potential applications in scientific research. ADEG has been shown to possess a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of 2-Amino-1,1-diethylguanidine is not fully understood, but it is thought to involve the modulation of various signaling pathways and the regulation of gene expression. 2-Amino-1,1-diethylguanidine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism. 2-Amino-1,1-diethylguanidine has also been shown to modulate the activity of various ion channels, including voltage-gated potassium channels and transient receptor potential channels.
Effets Biochimiques Et Physiologiques
2-Amino-1,1-diethylguanidine has been shown to have a range of biochemical and physiological effects, including the modulation of cellular energy metabolism, the regulation of ion channel activity, and the inhibition of cancer cell proliferation. 2-Amino-1,1-diethylguanidine has also been shown to have vasodilatory effects and may be useful in the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Amino-1,1-diethylguanidine in lab experiments is its versatility. 2-Amino-1,1-diethylguanidine has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. However, one limitation of using 2-Amino-1,1-diethylguanidine is its potential toxicity. 2-Amino-1,1-diethylguanidine has been shown to be toxic at high concentrations, and caution should be taken when working with this compound.
Orientations Futures
There are several future directions for research involving 2-Amino-1,1-diethylguanidine. One area of research is the development of 2-Amino-1,1-diethylguanidine derivatives with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 2-Amino-1,1-diethylguanidine in various diseases, including neurodegenerative diseases, cancer, and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Amino-1,1-diethylguanidine and its effects on cellular signaling pathways.
Méthodes De Synthèse
2-Amino-1,1-diethylguanidine can be synthesized through a multistep process involving the reaction of diethylamine with cyanamide, followed by the reaction of the resulting intermediate with ammonium chloride. The final product is obtained through the reaction of this intermediate with sodium nitrite and hydrochloric acid.
Applications De Recherche Scientifique
2-Amino-1,1-diethylguanidine has been used in scientific research for its potential applications in a range of fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, 2-Amino-1,1-diethylguanidine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, 2-Amino-1,1-diethylguanidine has been shown to inhibit the proliferation of cancer cells and may be a potential chemotherapeutic agent. In cardiovascular research, 2-Amino-1,1-diethylguanidine has been shown to have vasodilatory effects and may be useful in the treatment of cardiovascular diseases.
Propriétés
Numéro CAS |
125730-13-4 |
|---|---|
Nom du produit |
2-Amino-1,1-diethylguanidine |
Formule moléculaire |
C5H14N4 |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
2-amino-1,1-diethylguanidine |
InChI |
InChI=1S/C5H14N4/c1-3-9(4-2)5(6)8-7/h3-4,7H2,1-2H3,(H2,6,8) |
Clé InChI |
AARBMNQXUYLDRC-UHFFFAOYSA-N |
SMILES isomérique |
CCN(CC)/C(=N\N)/N |
SMILES |
CCN(CC)C(=NN)N |
SMILES canonique |
CCN(CC)C(=NN)N |
Synonymes |
Hydrazinecarboximidamide, N,N-diethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



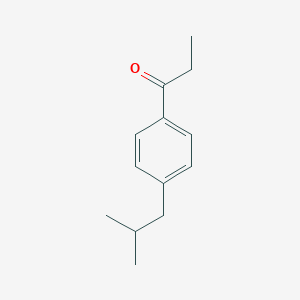
![10-Methylbenz[a]anthracene](/img/structure/B135079.png)
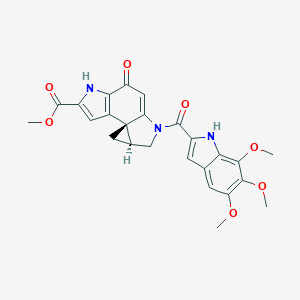
![4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride](/img/structure/B135083.png)
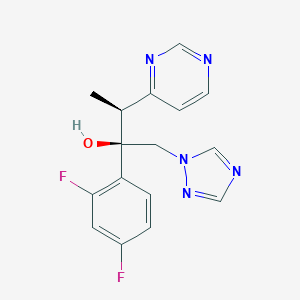
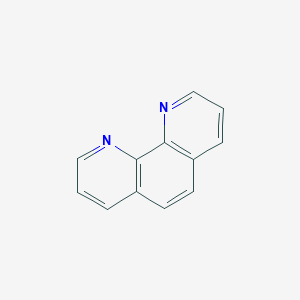
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B135091.png)
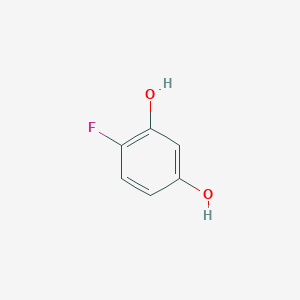
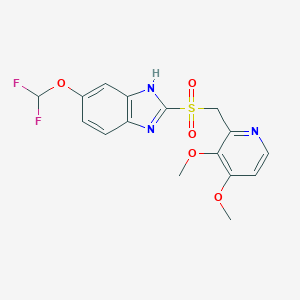
![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)
